Bienvenue dans la boutique en ligne BenchChem!

LDN193189 hydrochloride

BMP signaling TGF-β superfamily Kinase inhibitor selectivity

LDN193189 hydrochloride is the definitive pan-BMP type I receptor inhibitor for rigorous research. With an IC50 of 5 nM against SMAD1/5/8 phosphorylation and >200-fold selectivity over TGF-beta receptors, it provides comprehensive blockade of ALK1, ALK2, ALK3, and ALK6. The hydrochloride salt ensures the aqueous solubility essential for reproducible cell-based and in vivo studies. This is the standard reference tool for FOP research—potently inhibiting ALK2^R206H and ALK2^Q207D mutants—and the essential comparator for profiling next-generation ALK2-biased inhibitors. Avoid experimental variability caused by free base solubility issues.

Molecular Formula C25H23ClN6
Molecular Weight 442.9 g/mol
CAS No. 1062368-62-0
Cat. No. B560676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN193189 hydrochloride
CAS1062368-62-0
Molecular FormulaC25H23ClN6
Molecular Weight442.9 g/mol
Structural Identifiers
InChIInChI=1S/C25H22N6.ClH/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30;/h1-10,15-17,26H,11-14H2;1H
InChIKeyPCCDKTWDGDFRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LDN193189 Hydrochloride (CAS 1062368-62-0): Potent BMP Type I Receptor Kinase Inhibitor


LDN193189 hydrochloride (CAS 1062368-62-0), also known as DM-3189 hydrochloride, is a potent and selective small-molecule inhibitor of bone morphogenetic protein (BMP) type I receptor kinases [1]. It acts as an ATP-competitive antagonist, binding within the intracellular kinase domain to inhibit the downstream phosphorylation of SMAD1/5/8 [1]. LDN193189 is a structural derivative of dorsomorphin, engineered for enhanced potency and selectivity, and is the active pharmaceutical ingredient (API) form provided as the hydrochloride salt to ensure aqueous solubility for cell culture and in vivo applications [1].

LDN193189 Hydrochloride vs. Other BMP Inhibitors: Why Scientific Selectivity Matters


The BMP signaling pathway is complex, with four distinct type I receptors (ALK1, ALK2, ALK3, ALK6) exhibiting overlapping but distinct biological roles in development, tissue homeostasis, and disease pathogenesis [1]. Generic substitution of BMP inhibitors without considering their precise pharmacological profile is highly problematic. First, pan-BMP inhibition or off-target activity against TGF-β/Activin receptors can lead to significant toxicity, including impaired wound healing, inflammation, and off-target effects on AMPK or VEGF signaling [2]. Second, key comparative studies demonstrate that different BMP inhibitors—even those within the same chemical series—exhibit distinct selectivity profiles (e.g., LDN193189 vs. the ALK2-biased inhibitor LDN212854) and divergent in vivo outcomes [3]. Third, the choice of salt form is critical for solubility and experimental reproducibility; the free base form of LDN193189 has poor aqueous solubility, making the hydrochloride salt essential for reliable in vitro and in vivo use [2]. Therefore, researchers must select the specific compound based on its quantifiable target selectivity, defined potency profile, and validated formulation.

Quantitative Evidence: LDN193189 Hydrochloride Differentiates from Analogs in Key Performance Dimensions


Selectivity Advantage: 200-Fold Discrimination Over TGF-β/Activin Receptors

LDN193189 hydrochloride demonstrates a 200-fold selectivity window for BMP type I receptors over the structurally and functionally related TGF-β type I receptors (ALK4, ALK5, ALK7). This selectivity is a critical differentiator from earlier-generation pan-inhibitors like dorsomorphin [1]. While dorsomorphin also inhibits AMPK, VEGFR2, and PDGFRβ, LDN193189 was optimized via structure-activity relationship studies to drastically reduce these off-target interactions [2].

BMP signaling TGF-β superfamily Kinase inhibitor selectivity

Potency Against Pathogenic ALK2 Mutants: Direct Comparison with Dorsomorphin

LDN193189 hydrochloride potently inhibits BMP4-mediated SMAD1/5/8 phosphorylation (IC50 = 5 nM), representing a 94-fold improvement over its parent compound dorsomorphin (IC50 = 470 nM) in this same functional assay [1]. Furthermore, LDN193189 effectively blocks the transcriptional activity of constitutively active ALK2 mutants (ALK2^R206H and ALK2^Q207D), which are the direct genetic cause of Fibrodysplasia Ossificans Progressiva (FOP) [2]. Dorsomorphin is significantly less potent against these mutant kinases.

Fibrodysplasia Ossificans Progressiva FOP ALK2 gain-of-function mutation

Pan-BMP Receptor Profile Differentiates from ALK2-Biased Inhibitors in Functional Assays

Unlike the ALK2-biased inhibitor LDN212854, LDN193189 hydrochloride exhibits a balanced, pan-BMP type I receptor inhibition profile. This translates to differential efficacy in cell-based differentiation assays. LDN193189 inhibits BMP4-driven (primarily ALK3-mediated) and BMP6-driven (primarily ALK2-mediated) osteogenic differentiation with equal potency, whereas LDN212854 shows a strong preference for ALK2 [1]. This profile is a critical decision point for researchers studying systems where both ALK2 and ALK3 signaling are relevant.

BMP signaling ALK2 ALK3 osteogenic differentiation

In Vivo Efficacy in Heterotopic Ossification Model: Comparable to ALK2-Biased Inhibitor

In a rigorous rat model of blast-induced heterotopic ossification (HO), LDN193189 hydrochloride (6 mg/kg daily oral gavage) and the ALK2-biased inhibitor LDN212854 both demonstrated significant efficacy in reducing ectopic bone volume [1]. While both small molecules were efficacious, their treatment was associated with a 17-19% loss of body weight within the first two weeks post-surgery, and specifically for LDN193189, delayed wound healing and metastatic infection were observed [1]. This head-to-head study provides crucial translational data for selecting the appropriate inhibitor based on the balance between desired pan-inhibition and the potential for on-target toxicity in trauma settings.

Heterotopic Ossification Trauma Animal Model LDN212854

Procurement Guidance: Optimal Use Cases for LDN193189 Hydrochloride Based on Evidence


Investigating Broad BMP Pathway Function in Development and Disease

Given its balanced, high-potency inhibition of ALK1, ALK2, ALK3, and ALK6, LDN193189 hydrochloride is the reagent of choice for studies requiring comprehensive blockade of canonical BMP signaling [1]. This includes research on stem cell differentiation (e.g., mesoderm and chondrocyte specification), vascular biology (e.g., endothelial cell function), and iron metabolism (e.g., hepcidin regulation) [1][2]. The hydrochloride salt is specifically required for these cell-based and in vivo studies due to its superior aqueous solubility.

Preclinical Modeling of Fibrodysplasia Ossificans Progressiva (FOP)

For research on FOP, a disease driven by hyperactive ALK2^R206H or ALK2^Q207D mutants, LDN193189 hydrochloride is a validated, highly potent tool compound [1]. Its 5 nM IC50 for inhibiting SMAD1/5/8 phosphorylation and its proven ability to block transcription from these constitutively active mutants in vitro, and to reduce heterotopic ossification in vivo, make it the standard reference inhibitor for this field [1]. Alternative inhibitors like dorsomorphin are significantly less potent (94-fold) against these mutants [1].

Comparative Studies of Pan- vs. Biased BMP Receptor Inhibition

LDN193189 hydrochloride serves as an essential comparator when profiling next-generation, ALK2-biased inhibitors like LDN212854 [1]. Studies require the pan-inhibitor profile of LDN193189 as a baseline to quantify the unique effects and selectivity advantages of more targeted compounds. Its well-characterized off-target profile (e.g., its 200-fold selectivity over TGF-β receptors) provides a critical control for these experiments [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for LDN193189 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.